molecular formula C21H22N2O B2998008 1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-56-6

1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No. B2998008
CAS RN: 860789-56-6
M. Wt: 318.42
InChI Key: QTCISJIWNHTTCA-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are common in many natural and synthetic compounds and have a wide range of pharmacological properties .


Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of quinolines allows them to be used in various transformations. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Photovoltaic Applications

Quinoline derivatives, such as the compound , have been gaining popularity in third-generation photovoltaic applications . They have been used in the design and architecture of photovoltaic cells, particularly in polymer solar cells and dye-synthesized solar cells . Their properties, including absorption spectra and energy levels, make them suitable for these applications .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their optoelectronic properties are similar to those of conventional semiconductors, but they have excellent mechanical properties and plastic characteristics .

Transistors

These compounds are also used in transistors . Their properties make them suitable for this application, contributing to the overall performance of the device .

Antibacterial Agents

A series of quinolone-based heterocyclic derivatives, including the compound , have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria . These compounds have shown moderate-to-good antibacterial activity, making them potential candidates for further development as antibacterial agents .

Biomedical Applications

Quinoline derivatives are also being considered as materials for biomedical applications . While specific applications for the compound are not mentioned, the broader class of quinoline derivatives has shown promise in this field .

Drug Discovery

Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents . Therefore, the compound , being a quinoline derivative, could potentially be explored for similar applications .

Safety And Hazards

Quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects .

Future Directions

Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-4-15-8-10-16(11-9-15)23-13-12-17-14(2)22-20-18(21(17)23)6-5-7-19(20)24-3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCISJIWNHTTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

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